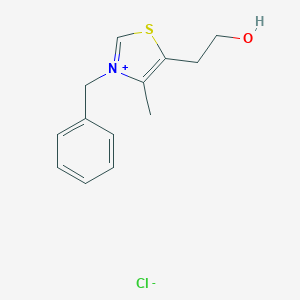

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(3-benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16NOS.ClH/c1-11-13(7-8-15)16-10-14(11)9-12-5-3-2-4-6-12;/h2-6,10,15H,7-9H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSVLBKHBJGMAA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CC=CC=C2)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963419 | |

| Record name | 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4568-71-2 | |

| Record name | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4568-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4568-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a versatile catalyst used in various organic reactions.[1][2] This document details the experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Overview

This compound is a thiazolium salt that serves as a precursor for N-heterocyclic carbenes (NHCs), which are effective organocatalysts.[1] It is particularly noted for its role in catalyzing reactions such as the benzoin condensation, Stetter reactions, and acyloin condensations.[1][3] The synthesis involves the benzylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole using benzyl chloride.[1] The compound is a white to light yellow crystalline powder and is soluble in water.[2][4]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis protocol.[1][3][5]

| Parameter | Value | Unit |

| Reactants | ||

| 5-(2-hydroxyethyl)-4-methylthiazole | 2.86 (or 71.6 g for a smaller scale) | kg (or g) |

| Benzyl Chloride | 2.54 (or 63.3 g for a smaller scale) | kg (or g) |

| Solvent | ||

| Acetonitrile | 8.58 (or 250 ml for a smaller scale) | kg (or ml) |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 82-85) | °C |

| Reaction Time | 6.5 - 24 | hours |

| Product | ||

| Yield | 44 | % |

| Melting Point | 140.5 - 145.0 | °C |

| Purity (by HPLC) | >98 | % |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.[1][3][5][6]

Materials:

-

5-(2-hydroxyethyl)-4-methyl-1,3-thiazole

-

Benzyl chloride (freshly distilled for best results)[6]

-

Anhydrous acetonitrile

Equipment:

-

A round-bottomed flask (e.g., 500 mL or 20 L) equipped with a stirrer and reflux condenser[5][6]

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying oven or desiccator

Procedure:

-

Reaction Setup: In a suitably sized round-bottomed flask, charge 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole, benzyl chloride, and anhydrous acetonitrile.[5][6] A typical molar ratio of the thiazole to benzyl chloride is 1:1.[1][6]

-

Reaction: The reaction mixture is stirred and heated to reflux (approximately 82-85 °C). The reaction is maintained at this temperature for a period ranging from 6.5 to 24 hours.[1][5][6]

-

Crystallization and Isolation: After the reflux period, the reaction mixture is cooled slowly to room temperature. This cooling will induce the precipitation of the product as a solid.[3][5]

-

Filtration and Washing: The precipitated solid is collected by suction filtration. The solid is then washed with cold, dry acetonitrile to remove any unreacted starting materials and impurities.[1][5][6]

-

Drying: The collected solid is dried under reduced pressure to yield the final product, this compound.[3][5][6]

Purification: If further purification is required, the product can be recrystallized from ethanol or water.[3]

Safety Precautions: This compound is irritating to the eyes, respiratory system, and skin.[2] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, goggles, and a lab coat.[1] Due to its hygroscopic nature, it should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture exposure.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | 4568-71-2 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 4568-71-2 [chemicalbook.com]

- 4. This compound | 4568-71-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

Technical Guide to the Purification of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purification methodologies for 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, a key catalyst in various organic reactions. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the purification workflows.

Introduction

This compound is a thiazolium salt widely employed as a catalyst in organic synthesis, particularly in reactions such as the benzoin condensation and Stetter reactions. The purity of this catalyst is paramount to ensure reaction specificity, optimal yields, and reproducibility. This guide details the common purification techniques, primarily focusing on precipitation and recrystallization, which are effective for this class of compounds.

Purification Strategies

The primary methods for the purification of this compound involve an initial purification by precipitation and washing, followed by a more rigorous purification via recrystallization. Chromatographic methods are generally less effective for the purification of thiazolium salts and are not widely reported for this specific compound.

Initial Purification by Precipitation and Washing

Following its synthesis, a significant degree of purification can be achieved by precipitation of the crude product, followed by washing with a suitable solvent. A common procedure involves the synthesis of the title compound via the reaction of 4-methyl-5-(2-hydroxyethyl)thiazole and benzyl chloride in acetonitrile.

Experimental Protocol: Synthesis and Initial Purification

A synthesis protocol reported in the literature describes the reaction of 2.86 kg of 4-methyl-5-(2-hydroxyethyl)thiazole with 2.54 kg of benzyl chloride in 8.58 kg of acetonitrile. The reaction mixture is heated to reflux for 6.5 hours. Upon completion, the solution is cooled to room temperature to induce the precipitation of the crude this compound. The resulting solid is then isolated by filtration and washed with cold acetonitrile to remove unreacted starting materials and byproducts. This initial purification step yields a product with a reported purity of over 98% (as determined by HPLC) and a yield of approximately 44%.[1]

Recrystallization

For achieving high purity, suitable for demanding applications, recrystallization is the most effective method. The choice of solvent is critical and is based on the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, ethanol and water are the most commonly cited solvents for recrystallization.[2]

Experimental Protocol: Recrystallization from Ethanol

-

Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal volume of ethanol and heat the mixture to its boiling point with gentle stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small aliquots of hot ethanol until a clear solution is obtained.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any remaining solvent. The melting point of the recrystallized product is reported to be in the range of 142-145 °C.[3]

Experimental Protocol: Recrystallization from Water

The procedure for recrystallization from water is analogous to that using ethanol.

-

Dissolution: Dissolve the crude product in a minimal amount of hot water.

-

Hot Filtration (Optional): If necessary, perform a hot filtration to remove any insoluble matter.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small portion of ice-cold water.

-

Drying: Dry the crystals thoroughly under vacuum.

Data Presentation

The following tables summarize the quantitative data associated with the purification of this compound.

Table 1: Synthesis and Initial Purification Data

| Parameter | Value | Reference |

| Starting Material 1 | 4-methyl-5-(2-hydroxyethyl)thiazole | [1] |

| Starting Material 2 | Benzyl chloride | [1] |

| Solvent | Acetonitrile | [1] |

| Reaction Time | 6.5 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Purification Method | Precipitation and washing | [1] |

| Wash Solvent | Cold Acetonitrile | [1] |

| Yield | 44% | [1] |

| Purity (Post-wash) | >98% (by HPLC) | [1] |

Table 2: Physical and Purity Data of Purified Product

| Parameter | Value | Reference |

| Purification Method | Recrystallization | [2] |

| Recrystallization Solvents | Ethanol or Water | [2] |

| Melting Point | 142-145 °C | [3] |

| Purity (Commercial) | >98.0% (by HPLC) | [3] |

Mandatory Visualizations

The following diagrams illustrate the workflow for the purification of this compound.

Caption: Purification workflow from synthesis to high-purity product.

Conclusion

The purification of this compound is effectively achieved through a two-stage process involving initial precipitation and washing, followed by recrystallization from either ethanol or water. These methods consistently yield a product with high purity, suitable for its catalytic applications in organic synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to obtain this important compound in a highly purified form.

References

In-Depth Technical Guide: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride NMR Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, a compound of significant interest in medicinal chemistry and organic synthesis. This document outlines detailed experimental protocols for its synthesis and NMR analysis, presents available NMR data in a structured format, and illustrates the experimental workflow.

Introduction

This compound is a thiazolium salt that serves as a precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts.[1] Its structural similarity to the thiazolium ring of thiamine (Vitamin B1) makes it a valuable tool in studying enzymatic reaction mechanisms and in biomimetic synthesis.[1] An accurate understanding of its structure, confirmed by NMR spectroscopy, is crucial for its application in drug development and catalysis.

Data Presentation: NMR Spectral Data

The following tables summarize the available ¹H and ¹³C NMR spectral data for this compound. It is important to note that a complete, publicly available dataset with all coupling constants and multiplicities is limited. The data presented here is a consolidation of available information.

Table 1: ¹H NMR Spectral Data of this compound

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1 | 9.7 (Tentative) | s | 1H | H-2 (thiazolium ring) |

| 2 | 7.50 - 7.30 | m | 5H | Aromatic (Benzyl) |

| 3 | 5.7 | s | 2H | CH₂ (Benzyl) |

| 4 | 3.9 | t | 2H | CH₂ (Hydroxyethyl) |

| 5 | 3.1 | t | 2H | CH₂ (Thiazolium ring) |

| 6 | 2.4 | s | 3H | CH₃ (Thiazolium ring) |

| 7 | 5.1 (Tentative) | br s | 1H | OH (Hydroxyethyl) |

Note: The chemical shifts and multiplicities can vary depending on the solvent and concentration. The data for the hydroxyl proton (OH) is often broad and may not be consistently observed.

Table 2: ¹³C NMR Spectral Data of this compound

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | 155.0 (Tentative) | C-2 (thiazolium ring) |

| 2 | 142.0 (Tentative) | C-4 (thiazolium ring) |

| 3 | 134.0 (Tentative) | Quaternary C (Benzyl) |

| 4 | 129.5 - 128.5 | Aromatic CH (Benzyl) |

| 5 | 126.0 (Tentative) | C-5 (thiazolium ring) |

| 6 | 60.0 (Tentative) | CH₂ (Hydroxyethyl) |

| 7 | 58.0 (Tentative) | CH₂ (Benzyl) |

| 8 | 29.0 (Tentative) | CH₂ (Thiazolium ring) |

| 9 | 13.0 (Tentative) | CH₃ (Thiazolium ring) |

Experimental Protocols

This section details the methodologies for the synthesis and NMR analysis of this compound.

Synthesis of this compound[2]

This protocol is adapted from established industrial synthesis procedures.

Materials:

-

5-(2-hydroxyethyl)-4-methylthiazole

-

Benzyl chloride

-

Anhydrous acetonitrile

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-(2-hydroxyethyl)-4-methylthiazole (1.0 equivalent) and anhydrous acetonitrile.

-

While stirring, add benzyl chloride (1.0-1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.

-

If precipitation is slow, the solution can be further cooled in an ice bath to facilitate crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous acetonitrile to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum to a constant weight. The product should be a white to off-white solid.

Purification: For higher purity, the product can be recrystallized from hot ethanol or a mixture of ethanol and diethyl ether.

NMR Spectroscopic Analysis

Instrumentation:

-

NMR spectrometer (300 MHz or higher is recommended for better resolution).

-

5 mm NMR tubes.

Sample Preparation:

-

Weigh approximately 5-10 mg of the dried this compound.

-

Dissolve the sample in a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample height in the tube is sufficient for the instrument's detector (typically around 4-5 cm).

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H NMR.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and NMR Characterization Workflow.

References

In-Depth Technical Guide: Physicochemical Properties of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Melting Point of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

This technical guide provides a comprehensive overview of the melting point of this compound (CAS No: 4568-71-2), a thiazolium salt frequently utilized as a catalyst in various organic reactions. The document details its reported melting point, a standardized experimental protocol for its determination, and a workflow diagram for the analytical process.

Quantitative Data Presentation

The melting point of a pure crystalline solid is a critical physical constant used for identification and purity assessment. For this compound, the melting point is consistently reported within a narrow range, indicating its solid and crystalline nature at room temperature. The data from various chemical suppliers and databases are summarized below.

| Parameter | Reported Value | Source(s) |

| Melting Point | 142-144 °C | Sigma-Aldrich, ChemicalBook[1][2] |

| 143-146 °C | Fisher Scientific | |

| 142.0 to 145.0 °C | TCI Chemicals[3] | |

| 141°C to 147°C | Thermo Fisher Scientific[4] | |

| 140.5-141.4 °C | (Specific method: heated at 2°C/min from 125°C)[1][5] | |

| 140 °C | Echemi[6] |

Note: The slight variations in the reported melting ranges can be attributed to differences in analytical instrumentation, heating rates, and the purity of the analyzed substance.

Experimental Protocol: Melting Point Determination

This section details a standardized methodology for determining the melting point of a crystalline solid like this compound using a modern capillary melting point apparatus. This protocol is based on established pharmacopeia and general laboratory guidelines[1][2][3].

2.1. Objective To accurately determine the melting range of a solid crystalline sample. The melting range is defined as the temperature from the point at which the first drop of liquid is observed to the point at which the entire sample has liquefied[7].

2.2. Apparatus and Materials

-

Melting Point Apparatus (e.g., Mel-Temp, DigiMelt, or equivalent)

-

Glass Capillary Tubes (one end sealed)

-

Sample of this compound (finely powdered)

-

Mortar and Pestle (if sample is not already powdered)

-

Packing Tube or Rod

-

Certified Reference Standards (for calibration, e.g., Benzoic Acid, Caffeine)

2.3. Procedure

2.3.1. Apparatus Calibration Prior to sample analysis, the accuracy of the melting point apparatus should be verified using certified reference standards with known melting points[8]. The calibration should be performed at regular intervals to ensure instrument reliability.

2.3.2. Sample Preparation

-

Ensure the sample of this compound is completely dry and in the form of a fine powder. If the sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle[1][2].

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the sealed end[2].

-

To ensure tight packing, drop the capillary tube (sealed end down) through a long, narrow glass tube (approx. 1 meter) onto a hard surface. Repeat this several times[9][10].

-

The final packed sample height in the capillary should be between 2-4 mm[4][7][10]. An improperly packed or overly large sample can lead to an artificially broad melting range[2].

2.3.3. Measurement

-

Set the starting temperature on the melting point apparatus to approximately 15-20°C below the expected melting point of the sample (e.g., set to ~125°C for this compound)[2].

-

Insert the prepared capillary tube into the heating block of the apparatus[2].

-

Set the heating rate (ramp rate) to a rapid setting (e.g., 10-20°C/minute) to approach the expected melting point quickly.

-

Once the temperature is about 15°C below the expected melting point, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer[1].

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature (T1) at which the first droplet of liquid becomes visible.

-

Continue heating at the slow rate and record the temperature (T2) at which the last solid crystal melts and the entire sample is a clear liquid[1].

-

The melting range is reported as T1 - T2.

-

Allow the apparatus to cool sufficiently before performing any subsequent measurements. A fresh sample and capillary tube must be used for each determination[2].

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol can be visualized as a straightforward sequence of steps, from initial preparation to the final result.

Caption: Workflow for Melting Point Determination.

References

- 1. nsmn1.uh.edu [nsmn1.uh.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. thinksrs.com [thinksrs.com]

- 4. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 5. westlab.com [westlab.com]

- 6. scribd.com [scribd.com]

- 7. southalabama.edu [southalabama.edu]

- 8. SOP for Melting Point Determination – SOP Guide for Pharma [pharmasop.in]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, a versatile compound utilized as a catalyst in various organic synthesis reactions.[1][2] This document is intended to be a valuable resource for researchers and professionals in chemistry, biochemistry, and drug development.

Physicochemical Properties

This compound is a white crystalline solid.[3] It is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere.[2]

Table 1: Physicochemical Characteristics of this compound

| Property | Value | Reference |

| CAS Number | 4568-71-2 | [4][5] |

| Molecular Formula | C₁₃H₁₆ClNOS | [4][5] |

| Molecular Weight | 269.79 g/mol | [4] |

| Melting Point | 142-144 °C | [1] |

| Appearance | White Crystalline Powder | [3] |

| Hygroscopicity | Hygroscopic | [2] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various chemical reactions and studies. Due to its ionic nature, it exhibits higher solubility in polar solvents. An acetylated derivative, 3-Benzyl-5-(2-acetoxyethyl)-4-methylthiazolium Chloride, has been shown to have improved solubility in non-polar solvents.[6]

Table 2: Solubility of this compound in Various Solvents

| Solvent | Quantitative Solubility | Qualitative Solubility | Reference |

| Water | Data not available | Soluble | [1][2][3] |

| Methanol (MeOH) | 25 mg/mL | Soluble | [2] |

| Ethanol (EtOH) | Data not available | Soluble | [2][5] |

| Acetonitrile (MeCN) | Data not available | Slightly soluble (cold) | [2] |

| Diethyl Ether | Data not available | Insoluble | [2] |

| Pentane | Data not available | Insoluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | |

| Dimethylformamide (DMF) | Data not available | Data not available | |

| Acetone | Data not available | Data not available | |

| Chloroform (CHCl₃) | Data not available | Data not available | |

| Dichloromethane (DCM) | Data not available | Data not available | |

| Ethyl Acetate (EtOAc) | Data not available | Data not available |

Note: The lack of extensive quantitative solubility data in a broad range of organic solvents is a current knowledge gap in the publicly available literature.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7][8] The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound.

3.1. Materials

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker, preferably with temperature control

-

Analytical balance (accurate to at least 0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

-

Addition of Solute: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Addition of Solvent: Add a known volume or mass of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on the shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: If necessary, accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical instrument.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account any dilution factors. The solubility is typically expressed in mg/mL or mol/L.

3.3. Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Application in Organic Synthesis: The Stetter Reaction

This compound is a precursor to an N-heterocyclic carbene (NHC) catalyst, which is effective in promoting the Stetter reaction.[9] This reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound.[10][11]

4.1. Catalytic Cycle of the Stetter Reaction

The catalytic cycle begins with the deprotonation of the thiazolium salt to form the active NHC catalyst. The NHC then attacks the aldehyde to form a Breslow intermediate, which undergoes a conjugate addition to the Michael acceptor. Finally, the catalyst is regenerated, and the 1,4-dicarbonyl product is released.[9][10]

Caption: Catalytic Cycle of the NHC-Catalyzed Stetter Reaction.

This guide provides a summary of the current knowledge on the solubility of this compound. Further experimental work is required to establish a more comprehensive quantitative solubility profile in a wider range of organic solvents.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 4568-71-2 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C13H16ClNOS | CID 2833352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. This compound | 4568-71-2 | Benchchem [benchchem.com]

- 7. scribd.com [scribd.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.irapa.org [journals.irapa.org]

- 11. Stetter Reaction [organic-chemistry.org]

Technical Guide: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (CAS 4568-71-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, a quaternary thiazolium salt, is a versatile organocatalyst precursor. Structurally analogous to the active moiety of thiamine (Vitamin B1), this compound is primarily utilized to generate N-heterocyclic carbenes (NHCs) for a variety of synthetic transformations. Its high catalytic activity, stability under mild conditions, and relatively low toxicity make it a valuable tool in modern organic synthesis.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and core applications, with a focus on its role in facilitating key carbon-carbon bond-forming reactions.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. It presents as a white to off-white crystalline powder and is known to be hygroscopic.[2][3]

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 4568-71-2 | [4] |

| Molecular Formula | C₁₃H₁₆ClNOS | [4][5] |

| Molecular Weight | 269.79 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 142-146 °C | [4] |

| Solubility | Soluble in water, methanol, ethanol. Slightly soluble in cold acetonitrile. Insoluble in ether, pentane. | [2][3] |

| Beilstein Registry No. | 3788921 | [4] |

| EC Number | 224-947-6 | [4] |

Spectroscopic Data Summary

Detailed spectral analyses confirm the structure of the compound.

| Technique | Key Features and Data |

| ¹H NMR | A representative ¹H NMR spectrum in D₂O shows characteristic peaks at: δ 7.35–7.25 (m, 5H, Ar-H), 4.85 (s, 2H, CH₂-Benzyl), 3.75 (t, 2H, CH₂-OH), 2.90 (s, 3H, CH₃), 2.65 (t, 2H, CH₂-S). |

| ¹³C NMR | Spectra are available for this compound, confirming the carbon skeleton. |

| FT-IR | The infrared spectrum shows characteristic peaks corresponding to its functional groups, including a broad O–H stretch (~3300 cm⁻¹) and C=N vibrations (1650–1600 cm⁻¹). |

| Mass Spectrometry | ESI-MS confirms the molecular weight of the cation. |

Synthesis and Reaction Mechanisms

Synthesis Workflow

The compound is synthesized via the benzylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole using benzyl chloride.[1] The general workflow involves the quaternization of the thiazole nitrogen atom.

Catalytic Mechanism: The Stetter Reaction

A primary application of this thiazolium salt is as a pre-catalyst for the Stetter reaction, a conjugate addition of an aldehyde to an α,β-unsaturated compound.[1] In the presence of a base, the thiazolium salt is deprotonated at the C2 position to form a nucleophilic N-heterocyclic carbene (NHC). This NHC acts as the true catalyst, enabling an "umpolung" (polarity reversal) of the aldehyde's carbonyl carbon.

The catalytic cycle proceeds as follows:

-

Carbene Formation: A base removes the acidic proton from the thiazolium salt to generate the active NHC catalyst.

-

Breslow Intermediate Formation: The nucleophilic NHC attacks the aldehyde carbonyl, forming a tetrahedral intermediate which rearranges to the key Breslow intermediate.

-

Michael Addition: The nucleophilic carbon of the Breslow intermediate adds to the Michael acceptor (the α,β-unsaturated compound).

-

Product Formation & Catalyst Regeneration: The resulting intermediate collapses to form the 1,4-dicarbonyl product and regenerate the NHC catalyst.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established industrial synthesis procedures.[5]

-

Reagents:

-

5-(2-hydroxyethyl)-4-methylthiazole (1.0 eq)

-

Benzyl chloride (1.0 eq)

-

Anhydrous Acetonitrile

-

-

Procedure:

-

Charge a reactor equipped with a stirrer and reflux condenser with 5-(2-hydroxyethyl)-4-methylthiazole (e.g., 2.86 kg), anhydrous acetonitrile (e.g., 8.58 kg), and benzyl chloride (e.g., 2.54 kg).[5]

-

Heat the mixture to reflux and maintain for 6.5 to 24 hours.[5][6]

-

After the reaction is complete, cool the solution to room temperature to allow the product to precipitate as a solid.[5]

-

Add additional acetonitrile (e.g., 3 kg) to the slurry, stir, and then collect the solid by filtration.[5]

-

Wash the collected solid with fresh acetonitrile (e.g., 2.0 kg).[5]

-

Dry the purified solid under reduced pressure to yield this compound. A typical yield is around 44%.[5]

-

Catalysis Protocol: Stetter Reaction

This protocol describes a representative NHC-catalyzed conjugate addition.[7]

-

Reagents:

-

α-Diketone (e.g., 2,3-butanedione, 1.00 mmol)

-

α,β-Unsaturated acceptor (0.50 mmol)

-

This compound (54 mg, 0.20 mmol)

-

Triethylamine (Et₃N, 139 μL, 1.00 mmol)

-

Absolute Ethanol (2 mL)

-

-

Procedure:

-

To a flask, add the α-diketone, the α,β-unsaturated acceptor, and this compound in absolute ethanol.[7]

-

Stir the mixture vigorously.

-

Add triethylamine in one portion.[7]

-

Warm the reaction mixture to 50 °C and stir at this temperature for 24 hours.[7]

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography to isolate the 1,4-dicarbonyl product.[7]

-

Catalysis Protocol: Acyloin Condensation

This is a typical procedure for the thiazolium-catalyzed acyloin condensation of an aliphatic aldehyde.[8]

-

Reagents:

-

Aliphatic aldehyde (e.g., butyraldehyde, 1.0 mol)

-

This compound (13.4 g, 0.05 mol)

-

Triethylamine (30.3 g, 0.3 mol)

-

Absolute Ethanol (300 mL)

-

-

Procedure:

-

Charge a three-necked round-bottomed flask with the thiazolium chloride catalyst, triethylamine, and absolute ethanol.[8]

-

Add the aldehyde (e.g., butyraldehyde) to the mixture.[8]

-

Stir the mixture and heat to 80 °C for approximately 1.5 hours.[8]

-

Cool the reaction to room temperature and concentrate by rotary evaporation.

-

Pour the residue into water and extract with dichloromethane.

-

Wash the combined organic phases with saturated sodium bicarbonate and then with water.

-

Remove the dichloromethane by rotary evaporation and purify the resulting acyloin product by distillation.[8]

-

Safety and Handling

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[3]

-

Precautions: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, safety goggles, and a lab coat.

-

Storage: The compound is hygroscopic.[3] Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere. Keep away from moisture and strong oxidizing agents.

References

- 1. This compound | 4568-71-2 | Benchchem [benchchem.com]

- 2. This compound | 4568-71-2 [chemicalbook.com]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 4568-71-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide on the Core Mechanism of Action of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is a thiazolium salt that has garnered significant attention in the field of organic chemistry. Its primary role is that of a pre-catalyst for the generation of N-heterocyclic carbenes (NHCs), which are potent organocatalysts. This guide will delve into the fundamental mechanism of action of this compound, focusing on its catalytic prowess in key organic transformations. While its structural similarity to the thiamine (Vitamin B1) cofactor might suggest biological activity, the predominant application and research focus lie in its catalytic capabilities in synthetic chemistry.[1][2] This document will provide a comprehensive overview of its catalytic cycles, quantitative data on its performance, and detailed experimental protocols.

Core Mechanism of Action: N-Heterocyclic Carbene (NHC) Catalysis

The mechanism of action of this compound is centered on its ability to serve as a stable precursor to an N-heterocyclic carbene.[1] In the presence of a mild base, the acidic proton at the C2 position of the thiazolium ring is abstracted, leading to the in-situ formation of the corresponding NHC. This carbene is the catalytically active species.

The catalytic utility of this compound is exemplified in several carbon-carbon bond-forming reactions, including the benzoin condensation, Stetter reaction, and acyloin condensation.[1][3][4][5] Its effectiveness stems from its structural mimicry of thiamine diphosphate (ThDP), a natural cofactor involved in analogous enzymatic processes.[1]

Catalytic Cycle in Benzoin Condensation

The benzoin condensation, the dimerization of two aldehydes to form an α-hydroxy ketone, is a classic example of a reaction catalyzed by this compound. The catalytic cycle can be visualized as follows:

Figure 1: Catalytic cycle of benzoin condensation.

The cycle begins with the deprotonation of the thiazolium salt to form the active NHC catalyst. This carbene then attacks the carbonyl carbon of an aldehyde, forming a zwitterionic adduct known as the Breslow intermediate. This key intermediate undergoes a proton transfer to form a nucleophilic enamine, which then attacks a second molecule of the aldehyde. Subsequent collapse of the resulting intermediate releases the benzoin product and regenerates the NHC catalyst, allowing the cycle to continue.

Catalytic Role in the Stetter Reaction

The Stetter reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound. The mechanism shares similarities with the benzoin condensation, relying on the generation of the Breslow intermediate.

Figure 2: Mechanism of the Stetter reaction.

In this mechanism, the Breslow intermediate, formed from the NHC and an aldehyde, acts as an acyl anion equivalent. It adds to the β-position of an α,β-unsaturated ketone, ester, or nitrile in a Michael-type addition. A final proton transfer and elimination of the catalyst yield the 1,4-dicarbonyl product and regenerate the NHC for subsequent catalytic turnovers.[3][4][5]

Quantitative Data

The catalytic efficiency of this compound has been evaluated in various studies. The following table summarizes key kinetic data from a study on the benzoin condensation.

| Parameter | Value | Conditions | Reference |

| Reaction Order (with respect to Benzaldehyde) | ~1 | 0.1-1.7 M PhCHO, Methanol, Et3N/Et3NH+Cl- buffer | [6] |

| Overall Deuterium Kinetic Isotope Effect (kH/kD) | ~3.4 | Using PhCDO | [6] |

| Inverse Solvent Isotope Effect (kD/kH) | ~5.9 | Using deuteriomethanol | [6] |

This data indicates that the reaction rate is approximately first order in the concentration of the aldehyde. The significant kinetic isotope effects suggest that proton transfers are involved in the rate-determining steps of the overall reaction.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the benzylation of 5-(2-hydroxyethyl)-4-methylthiazole.

Workflow:

Figure 3: Synthesis workflow.

Detailed Protocol:

-

In a 20 L reactor equipped with a stirrer, combine 2.86 kg of 5-(2-hydroxyethyl)-4-methylthiazole, 8.58 kg of acetonitrile, and 2.54 kg of benzyl chloride.[3][7]

-

Heat the mixture to reflux and maintain for 6.5 hours.[3][7]

-

After the reaction is complete, cool the solution to room temperature, which will cause a solid to precipitate.[3][7]

-

Add an additional 3 kg of acetonitrile to the mixture, stir, and then filter to collect the solid.[3][7]

-

Dry the solid under reduced pressure to obtain the final product.[3][7]

Purification: The crude product can be purified by recrystallization from ethanol or water.[3]

Protocol for a Catalytic Acyloin Condensation

This protocol provides a representative example of using this compound as a catalyst.

Workflow:

Figure 4: Acyloin condensation workflow.

Detailed Protocol:

-

In a 500 mL three-necked round-bottomed flask, add 13.4 g (0.05 mol) of this compound, 72.1 g (1.0 mol) of butyraldehyde, 30.3 g (0.3 mol) of triethylamine, and 300 mL of absolute ethanol.[8]

-

Stir the mixture and heat it to 80°C for 1.5 hours.[8]

-

After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator.[8]

-

Pour the residual liquid into 500 mL of water and extract with 150 mL of dichloromethane.[8]

-

Separate the layers and extract the aqueous layer again with another 150 mL of dichloromethane.[8]

-

Combine the organic phases and wash them with 300 mL of saturated sodium bicarbonate solution, followed by 300 mL of water.[8]

-

Remove the dichloromethane by rotary evaporation.[8]

-

Purify the product by distillation through a 20 cm Vigreux column to yield the acyloin product.[8]

Conclusion

This compound is a versatile and efficient pre-catalyst for a range of important organic transformations. Its mechanism of action is predicated on the in-situ generation of an N-heterocyclic carbene, which then facilitates the formation of crucial intermediates like the Breslow intermediate. This mode of action enables powerful synthetic strategies such as the benzoin condensation and the Stetter reaction. The provided data and protocols offer a solid foundation for researchers and scientists to utilize this catalyst in their synthetic endeavors. While its structural resemblance to thiamine is notable, its primary and well-documented role in the scientific literature is that of an organocatalyst, not a modulator of biological signaling pathways.

References

- 1. This compound | 4568-71-2 | Benchchem [benchchem.com]

- 2. harvest.usask.ca [harvest.usask.ca]

- 3. This compound | 4568-71-2 [chemicalbook.com]

- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. Kinetics of the thiazolium ion-catalyzed benzoin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 4568-71-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, a compound of interest in medicinal chemistry and as a thiamine analog. This document presents key crystallographic data, outlines the experimental procedures for its determination, and illustrates the logical workflow of single-crystal X-ray diffraction.

Core Crystallographic Data

The definitive crystal structure of this compound was first reported by Shin and Chae in 1993.[1] The compound crystallizes in a triclinic system, and the key quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C13H16ClNOS |

| Formula Weight | 269.79 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

Table 2: Unit Cell Dimensions

| Parameter | Value |

| a | 6.9540 Å |

| b | 9.0490 Å |

| c | 11.541 Å |

| α | 73.870° |

| β | 74.470° |

| γ | 87.790° |

Experimental Protocols

The experimental details for the crystal structure determination of this compound are outlined in the primary literature.[1] While the full, detailed experimental parameters from the original publication are not readily accessible in open-access domains, a generalized protocol typical for single-crystal X-ray diffraction studies of that period is described below.

Synthesis and Crystallization

-

Synthesis: The title compound is synthesized by the benzylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole. This is typically achieved by reacting it with benzyl chloride in a suitable solvent like dry acetonitrile under reflux conditions.

-

Crystallization: Single crystals suitable for X-ray diffraction are grown from a solution of the purified compound. A common method involves slow evaporation of a solvent system, such as ethanol or an ethanol/acetone mixture, at room temperature. The slow cooling of a saturated solution can also be employed to yield high-quality crystals.

X-ray Data Collection

-

Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.

-

Data Collection: The crystal is then placed in an automated four-circle diffractometer. Data collection is performed using monochromatic X-radiation (typically Mo Kα or Cu Kα). The diffractometer systematically collects reflection data at various crystal orientations.

Structure Solution and Refinement

-

Structure Solution: The collected diffraction data is processed to yield a set of structure factors. The phase problem is solved using direct methods to obtain an initial model of the molecular structure.

-

Structure Refinement: The initial model is then refined using full-matrix least-squares methods. This iterative process adjusts atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from a synthesized compound to a refined crystal structure.

References

Technical Guide: Hygroscopic Nature of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (CAS Number: 4568-71-2) is a thiazolium salt widely utilized as a catalyst in various organic synthesis reactions, including acyloin condensation and Stetter reactions.[1] Its efficacy and stability are of paramount importance for reproducible experimental outcomes and for consideration in drug development processes where control over the physicochemical properties of all reagents is critical.

This technical guide addresses the hygroscopic nature of this compound, a critical parameter influencing its handling, storage, and stability. While specific quantitative hygroscopicity data for this compound is not extensively available in published literature, this document provides a framework for its characterization based on established methodologies.

Understanding Hygroscopicity

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. For a solid compound like this compound, which is known to be hygroscopic, this can have several implications:

-

Physical Changes: Absorption of water can lead to changes in the physical state, such as deliquescence (dissolving in the absorbed water), which can affect powder flow and handling.

-

Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, impacting the purity and activity of the compound.

-

Stoichiometric Inaccuracy: The measured weight of a hygroscopic compound may be artificially inflated by absorbed water, leading to errors in stoichiometry in chemical reactions.

Given its classification as a hygroscopic material, proper storage and handling are essential.[2] It is recommended to store the compound in a tightly sealed container under a dry, inert atmosphere.[3]

Quantitative Analysis of Hygroscopicity

While specific data for this compound is not publicly available, a standard method for quantifying the hygroscopic nature of a compound is through Dynamic Vapor Sorption (DVS). The following section outlines a typical experimental protocol and illustrates how the resulting data would be presented.

Illustrative Experimental Protocol: Dynamic Vapor Sorption (DVS)

This protocol describes a general procedure for assessing the hygroscopicity of a solid organic compound.

Objective: To determine the water sorption and desorption characteristics of this compound as a function of relative humidity (RH) at a constant temperature.

Apparatus:

-

Dynamic Vapor Sorption (DVS) Analyzer

-

Microbalance (integrated within the DVS instrument)

-

Nitrogen gas (dry)

-

Deionized water

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a DVS sample pan.

-

Drying: Place the sample in the DVS instrument and dry it under a stream of dry nitrogen gas (0% RH) at 25°C until a stable mass is achieved (defined as a mass change of less than 0.002% per minute). This stable mass is recorded as the initial dry mass.

-

Sorption Isotherm:

-

Increase the relative humidity in a stepwise manner from 0% to 90% RH in increments of 10% RH.

-

At each RH step, allow the sample to equilibrate until a stable mass is recorded.

-

Continuously monitor the mass change of the sample.

-

-

Desorption Isotherm:

-

Once the 90% RH step is complete, decrease the relative humidity in a stepwise manner from 90% back to 0% RH in 10% RH increments.

-

At each step, allow the sample to equilibrate until a stable mass is recorded.

-

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water absorbed by the sample. The results are plotted as a sorption-desorption isotherm (mass change vs. RH).

Illustrative Data Presentation

The quantitative data obtained from a DVS experiment would be summarized in a table as follows. Note: The following data is illustrative and not based on experimental results for this compound.

| Relative Humidity (%) | Sorption (% Mass Change) | Desorption (% Mass Change) |

| 0 | 0.00 | 2.15 |

| 10 | 0.52 | 2.89 |

| 20 | 1.15 | 3.54 |

| 30 | 1.88 | 4.21 |

| 40 | 2.75 | 5.03 |

| 50 | 3.91 | 6.12 |

| 60 | 5.43 | 7.56 |

| 70 | 7.89 | 9.23 |

| 80 | 10.54 | 11.01 |

| 90 | 14.20 | 14.20 |

Visualizing Experimental Workflow

The following diagram illustrates the general workflow of a Dynamic Vapor Sorption experiment for assessing hygroscopicity.

Caption: General workflow for a Dynamic Vapor Sorption (DVS) experiment.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride Catalyzed Stetter Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Stetter reaction catalyzed by 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, a versatile and efficient N-heterocyclic carbene (NHC) precatalyst. The Stetter reaction is a powerful carbon-carbon bond-forming reaction that involves the conjugate addition of an aldehyde to a Michael acceptor, a key transformation in the synthesis of 1,4-dicarbonyl compounds and their derivatives, which are valuable intermediates in medicinal chemistry and drug development.[1][2]

The catalyst, this compound, is favored for its high catalytic activity, stability under mild conditions, and relatively low toxicity.[3] It serves as a precatalyst for the in-situ generation of an N-heterocyclic carbene, which acts as the true catalytic species in the umpolung (polarity reversal) of the aldehyde.[1][3]

Catalyst Synthesis

This compound can be synthesized by reacting 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole with benzyl chloride.

Protocol for Catalyst Synthesis:

A mixture of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole (71.6 g, 500 mmol) and freshly distilled benzyl chloride (63.3 g, 500 mmol) in 250 ml of absolute acetonitrile is refluxed for 24 hours in a 500 ml round-bottomed flask. The reaction mixture is then slowly cooled to room temperature, allowing a precipitate to form. The solid product is collected by filtration under suction, washed with dry acetonitrile until colorless, and dried at 90°C under reduced pressure to yield the final product.

Mechanism of the Stetter Reaction

The catalytic cycle of the Stetter reaction begins with the deprotonation of the thiazolium salt by a base to form the N-heterocyclic carbene (NHC). The NHC then nucleophilically attacks the aldehyde, forming a tetrahedral intermediate. A proton transfer results in the formation of the key Breslow intermediate, which is an acyl anion equivalent. This nucleophilic intermediate then adds to the Michael acceptor in a conjugate fashion. Subsequent protonation and elimination of the catalyst regenerate the NHC and release the 1,4-dicarbonyl product.

References

Application Notes and Protocols for Acyloin Condensation using 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting acyloin condensation reactions catalyzed by 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. This thiazolium salt serves as a robust precatalyst for the generation of an N-heterocyclic carbene (NHC) that facilitates the umpolung (polarity reversal) of aldehydes, enabling carbon-carbon bond formation.

Introduction

The acyloin condensation is a powerful synthetic transformation that yields α-hydroxy ketones, commonly known as acyloins. These moieties are valuable intermediates in organic synthesis and are present in numerous biologically active molecules and natural products. The use of this compound as a catalyst offers a significant advantage over classical methods, such as those employing cyanide or metallic sodium, by providing milder reaction conditions and improved functional group tolerance.[1][2] This thiazolium salt is a structural mimic of thiamine diphosphate (ThDP), a natural cofactor involved in enzymatic acyloin condensations.[2]

Mechanism of Catalysis

The catalytic cycle of the acyloin condensation mediated by this compound proceeds through the in-situ formation of an N-heterocyclic carbene (NHC). The reaction mechanism involves the following key steps:

-

Deprotonation: In the presence of a base (e.g., triethylamine), the acidic proton at the C2 position of the thiazolium ring is removed to generate the active NHC catalyst.

-

Nucleophilic Attack: The NHC attacks the carbonyl carbon of an aldehyde molecule, forming a tetrahedral intermediate known as the Breslow intermediate.

-

Tautomerization: The Breslow intermediate undergoes tautomerization to an enaminol derivative.

-

Second Aldehyde Addition: The enaminol then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule.

-

Product Formation and Catalyst Regeneration: The resulting intermediate collapses to form the acyloin product and regenerate the NHC catalyst, which can then enter another catalytic cycle.

Applications in Organic Synthesis and Drug Development

The acyloin condensation catalyzed by this compound is particularly useful for the synthesis of symmetrical and unsymmetrical acyloins from aliphatic and aromatic aldehydes.[3] This reaction has broad applications in:

-

Natural Product Synthesis: Acyloins are key building blocks for the synthesis of complex natural products with pharmaceutical properties.

-

Medicinal Chemistry: The α-hydroxy ketone motif is a common feature in various drug candidates and pharmacologically active compounds.

-

Asymmetric Synthesis: Chiral versions of thiazolium salt catalysts can be employed to achieve enantioselective acyloin condensations, providing access to chiral α-hydroxy ketones.

Data Presentation

| Aldehyde Substrate | Product | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Butyraldehyde | Butyroin (5-Hydroxy-4-octanone) | 5 | Triethylamine | Ethanol | 80 | 1.5 | 71-74 |

Experimental Protocols

Synthesis of this compound (Precatalyst)

This protocol describes the synthesis of the thiazolium salt precatalyst.

Materials:

-

5-(2-Hydroxyethyl)-4-methylthiazole

-

Benzyl chloride

-

Acetonitrile (anhydrous)

Procedure: [4]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-(2-hydroxyethyl)-4-methylthiazole (1.0 eq), benzyl chloride (1.0 eq), and anhydrous acetonitrile.

-

Heat the mixture to reflux and maintain for approximately 6.5 hours.

-

After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

-

Add additional acetonitrile to the slurry, stir, and then collect the solid product by vacuum filtration.

-

Wash the solid with cold acetonitrile and dry under reduced pressure to yield this compound. A typical yield is around 44%.

General Protocol for Acyloin Condensation of Butyraldehyde

This protocol details the synthesis of butyroin from butyraldehyde.

Materials:

-

This compound

-

Butyraldehyde

-

Triethylamine

-

Absolute Ethanol

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Water

Procedure: [5]

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound (13.4 g, 0.05 mol), butyraldehyde (72.1 g, 1.0 mol), triethylamine (30.3 g, 0.3 mol), and absolute ethanol (300 mL).

-

Stir the mixture and heat to 80°C in an oil bath.

-

Maintain the reaction at 80°C for 1.5 hours.

-

After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator.

-

Pour the residual yellow liquid into 500 mL of water and extract with dichloromethane (2 x 150 mL).

-

Combine the organic layers and wash with 300 mL of saturated sodium bicarbonate solution, followed by 300 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.

-

Purify the crude product by distillation under reduced pressure to obtain butyroin as a colorless to light-yellow liquid (yield: 51-54 g, 71-74%).

Visualizations

Catalytic Cycle of Acyloin Condensation

Caption: Catalytic cycle of the acyloin condensation.

Experimental Workflow for Acyloin Synthesis

Caption: General experimental workflow for acyloin synthesis.

References

- 1. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]

- 2. Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Acyloin condensation of aldehydes catalysed by N-laurylthiazolium bromide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Benzoin Condensation Catalyzed by 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the benzoin condensation reaction utilizing 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride as a catalyst precursor. This thiazolium salt is a stable and efficient precursor to the active N-heterocyclic carbene (NHC) catalyst, which facilitates the umpolung (polarity reversal) of aldehydes, enabling the formation of α-hydroxy ketones (benzoins). These products are valuable intermediates in organic synthesis and drug development. This guide covers the reaction mechanism, quantitative kinetic data, detailed experimental procedures for catalyst synthesis and the condensation reaction, as well as necessary visualizations to aid in understanding the workflow and catalytic cycle.

Introduction

The benzoin condensation is a classic carbon-carbon bond-forming reaction that couples two aldehydes to form an α-hydroxy ketone.[1][2] While traditionally catalyzed by cyanide ions, the use of N-heterocyclic carbenes (NHCs) generated from thiazolium salts has emerged as a safer and highly effective alternative.[1][3] this compound is a widely used pre-catalyst that, upon deprotonation by a base, forms the active NHC catalyst.[4] This system is valued for its stability, low toxicity, and high catalytic activity under mild conditions.[4] The mechanism, first elucidated by Breslow, involves the NHC adding to an aldehyde, which then acts as a nucleophile to attack a second aldehyde molecule.[2] This catalytic approach is central to modern organic synthesis for creating complex molecules.

Catalytic Mechanism

The catalytic cycle for the benzoin condensation using a thiazolium salt proceeds via the Breslow mechanism. The key steps are:

-

Catalyst Activation: A base deprotonates the acidic proton at the C2 position of the thiazolium ring to generate the active N-heterocyclic carbene (NHC) catalyst.

-

Nucleophilic Attack: The NHC attacks the carbonyl carbon of the first benzaldehyde molecule to form a zwitterionic adduct, often referred to as the Breslow intermediate.

-

Umpolung: This intermediate undergoes a proton transfer, and the resulting species has a nucleophilic carbon at the former carbonyl position, achieving the "umpolung" of the aldehyde's reactivity.

-

C-C Bond Formation: This nucleophilic intermediate attacks the carbonyl carbon of a second benzaldehyde molecule.

-

Product Formation and Catalyst Regeneration: The resulting adduct undergoes rearrangement and elimination of the NHC catalyst, yielding the benzoin product and regenerating the active catalyst for the next cycle.

Caption: Catalytic cycle of the benzoin condensation.

Quantitative Data Summary

Kinetic studies on the benzoin condensation catalyzed by the bromide analogue, 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, in methanol buffered with triethylamine provide insight into the reaction mechanism. The reaction is nearly first-order with respect to the benzaldehyde concentration.[5][6]

| Parameter | Value / Observation | Reference |

| Catalyst | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | [5] |

| Solvent | Methanol | [5] |

| Base | Triethylamine (Et₃N/Et₃NH⁺Cl⁻ buffer) | [5] |

| Reaction Order in [PhCHO] | Close to first order | [5][6] |

| Rate-Determining Steps | All three kinetically significant steps (Breslow intermediate formation, C-C bond formation, and catalyst regeneration) are partially rate-determining. | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the thiazolium salt pre-catalyst.[7][8]

Materials:

-

5-(2-hydroxyethyl)-4-methylthiazole

-

Benzyl chloride

-

Acetonitrile (anhydrous)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating mantle

-

Filtration apparatus (Büchner funnel)

-

Vacuum oven or desiccator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5-(2-hydroxyethyl)-4-methylthiazole (1.0 eq), benzyl chloride (1.0 eq), and anhydrous acetonitrile. A typical ratio is ~3 mL of acetonitrile per gram of the thiazole.

-

Heat the mixture to reflux with stirring. Maintain reflux for approximately 6.5 hours.[7][8]

-

After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

-

To ensure maximum precipitation, additional acetonitrile can be added, and the mixture stirred in an ice bath.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold acetonitrile to remove any unreacted starting materials.[7][8]

-

Dry the purified this compound under reduced pressure. The product should be a white to light yellow crystalline solid.[9]

Protocol 2: Benzoin Condensation of Benzaldehyde

This protocol is a general procedure adapted for the benzoin condensation of benzaldehyde using the specified catalyst.

Materials:

-

This compound (e.g., 5 mol%)

-

Benzaldehyde (freshly distilled to remove benzoic acid)[10]

-

Triethylamine (Et₃N)

-

Ethanol (absolute)

-

Deionized water

-

Dichloromethane or Ethyl Acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stir plate with heating

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (0.05 eq) and absolute ethanol. Stir until the catalyst dissolves.

-

Addition of Reagents: Add triethylamine (0.3 eq) to the solution, followed by freshly distilled benzaldehyde (1.0 eq).

-

Reaction: Heat the mixture to a gentle reflux (around 80°C) and stir for 1.5 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it using a rotary evaporator to remove the ethanol.

-

Extraction: Pour the residue into water and extract with dichloromethane or ethyl acetate (2 x volumes of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzoin.

-

Purification: Recrystallize the crude product from 95% ethanol to obtain pure benzoin as a white crystalline solid.[10]

Experimental Workflow Visualization

Caption: General workflow for benzoin condensation.

Safety and Handling

-

This compound: Irritating to eyes, respiratory system, and skin.[9] Wear suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[9]

-

Benzyl chloride: Lachrymator, corrosive, and toxic. Handle only in a well-ventilated fume hood.

-

Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Use in a fume hood.

-

Benzaldehyde: Harmful if swallowed. Handle with care.

-

Dichloromethane: Suspected of causing cancer. Use in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use. Standard laboratory safety practices should be followed at all times.

References

- 1. Benzoin Condensation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]

- 4. This compound | 4568-71-2 | Benchchem [benchchem.com]

- 5. Kinetics of the thiazolium ion-catalyzed benzoin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 4568-71-2 [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Notes: Thiazolium Salt-Catalyzed Stetter Reaction

Introduction

The Stetter reaction is a powerful carbon-carbon bond-forming reaction that facilitates the synthesis of 1,4-dicarbonyl compounds and their derivatives.[1][2][3] This transformation involves the conjugate addition of an aldehyde to an α,β-unsaturated compound (a Michael acceptor), catalyzed by a nucleophilic species.[2][4] The reaction operates on the principle of "umpolung," or polarity reversal, where the typically electrophilic aldehyde carbonyl carbon is converted into a nucleophile.[1][3][4] While cyanide ions can be used, thiazolium salts have emerged as versatile and widely used precatalysts for this reaction.[1] In the presence of a base, thiazolium salts are deprotonated to form N-heterocyclic carbenes (NHCs), the active catalytic species.[2][4] These catalysts are particularly crucial for reactions involving aliphatic aldehydes, which would otherwise undergo side reactions like aldol condensation with cyanide catalysts.[1] The resulting 1,4-dicarbonyl products are valuable synthetic intermediates for constructing various organic molecules, including important heterocycles like furans and pyrroles.[1]

Catalytic Cycle and Mechanism

The catalytic cycle of the Stetter reaction begins with the deprotonation of the thiazolium salt precatalyst by a base to generate the nucleophilic N-heterocyclic carbene (NHC) or ylide.[2][4] This active catalyst then attacks the aldehyde, forming a tetrahedral intermediate. A subsequent proton transfer yields the critical "Breslow intermediate," which functions as an acyl anion equivalent.[3][5] This nucleophilic intermediate then undergoes a 1,4-addition (Michael addition) to the α,β-unsaturated acceptor.[2][3] The final steps involve proton transfer and elimination of the NHC catalyst to release the 1,4-dicarbonyl product and regenerate the catalyst for the next cycle.[2][3]

Figure 1. Catalytic cycle of the thiazolium-catalyzed Stetter reaction.

Experimental Workflow

The general experimental workflow for a Stetter reaction is a multi-step process that begins with careful setup and proceeds through reaction, workup, and final purification. Each step is critical for achieving a high yield and purity of the desired 1,4-dicarbonyl product.

Figure 2. General experimental workflow for the Stetter reaction.

Data Presentation: Reaction Parameters

The efficiency of the Stetter reaction is influenced by the choice of substrates, catalyst, base, and solvent. The following table summarizes various reported conditions.